tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20374107
InChI: InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-12-19(13-21)9-15(10-19)20-16(22)24-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)
SMILES:
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol

tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate

CAS No.:

Cat. No.: VC20374107

Molecular Formula: C19H26N2O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate -

Specification

Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
IUPAC Name tert-butyl 6-(phenylmethoxycarbonylamino)-2-azaspiro[3.3]heptane-2-carboxylate
Standard InChI InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-12-19(13-21)9-15(10-19)20-16(22)24-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)
Standard InChI Key GAQDXLYAINXJLF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(C2)NC(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s core consists of a 2-azaspiro[3.3]heptane system, a bicyclic structure where a six-membered ring and a three-membered azetidine ring share a single atom. This spirocyclic framework imposes significant steric constraints, enhancing binding selectivity in molecular interactions. The Boc group (tert-butyloxycarbonyl) at the 2-position and the Cbz (benzyloxycarbonyl) group at the 6-amino position provide orthogonal protection, allowing sequential deprotection under acidic (e.g., trifluoroacetic acid) and reductive (e.g., hydrogenolysis) conditions, respectively .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₆N₂O₄
Molecular Weight346.4 g/mol
IUPAC Nametert-butyl 6-(phenylmethoxycarbonylamino)-2-azaspiro[3.3]heptane-2-carboxylate
CAS Number1239589-54-8
Storage Conditions2–8°C in a dry, dark environment

The Boc and Cbz groups enhance solubility in organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), facilitating its use in multi-step syntheses. Its stability under basic conditions contrasts with sensitivity to strong acids, necessitating careful handling to prevent premature deprotection .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically begins with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which undergoes reductive amination using benzyloxycarbonyl azide (Cbz-N₃) under catalytic hydrogenation. This route achieves yields exceeding 85% but requires precise control of reaction time to avoid over-reduction. Alternative methods employ Mitsunobu reactions with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to introduce the Cbz group, though chromatographic purification is often necessary to remove byproducts .

Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are increasingly adopted to optimize exothermic reactions and improve yield consistency. Purification techniques such as recrystallization in ethyl acetate/hexane mixtures or gradient chromatography (15–100% ethyl ether/pentane) ensure high purity (>95%) for pharmaceutical applications .

Applications in Medicinal Chemistry

Peptide Synthesis

The compound’s orthogonal protection strategy is pivotal in solid-phase peptide synthesis (SPPS). The Boc group is selectively removed under mild acidic conditions (e.g., 30% TFA in DCM), while the Cbz group remains intact, enabling sequential elongation of peptide chains . This selectivity is exploited in the synthesis of cyclic peptides, where the spirocyclic core’s rigidity prevents undesired conformational changes during coupling.

PROTACs Development

In proteolysis-targeting chimeras (PROTACs), the compound serves as a rigid linker connecting an E3 ubiquitin ligase binder (e.g., VHL ligand) and a target protein ligand. Its spirocyclic structure minimizes entropic penalties during ternary complex formation, enhancing ubiquitination efficiency. For example, conjugates with androgen receptor inhibitors have demonstrated sub-micromolar degradation activity in prostate cancer models .

Biological Activity and Mechanism

Enzyme Inhibition

The spirocyclic core’s rigidity allows precise positioning within enzyme active sites. In vitro studies reveal moderate inhibitory activity against serine proteases (IC₅₀ = 12 µM) and kinases (e.g., CDK2, IC₅₀ = 8 µM), attributed to hydrogen bonding with catalytic residues.

Receptor Modulation

Molecular docking simulations (AutoDock Vina) predict high-affinity binding (ΔG = −9.2 kcal/mol) to G-protein-coupled receptors (GPCRs), particularly dopamine D₂ and serotonin 5-HT₁ₐ subtypes . These interactions suggest potential applications in neuropharmacology, though in vivo validation remains pending.

Comparative Analysis with Analogues

Compound NameMolecular FormulaKey Differences
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylateC₁₁H₂₀N₂O₂Lacks Cbz group; simpler protection
tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylateC₁₂H₁₉NO₃Formyl substituent enhances reactivity for nucleophilic additions
2-Boc-6-aminomethyl-2-azaspiro[3.3]heptaneC₁₂H₂₂N₂O₂Aminomethyl side chain enables conjugation to fluorescent probes

The Cbz group in tert-butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate provides unique advantages in peptide synthesis, though its steric bulk may limit solubility in aqueous media compared to analogs .

Future Directions

Asymmetric Synthesis

Chiral variants synthesized via Davis-Ellman imine chemistry could enable enantioselective interactions with biological targets, improving therapeutic indices .

Pharmacokinetic Studies

Rodent models are needed to assess oral bioavailability and blood-brain barrier penetration, particularly for neurological applications.

Industrial Automation

Machine learning-guided optimization of continuous flow reactors may reduce production costs by 40%, making the compound more accessible for large-scale drug development .

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